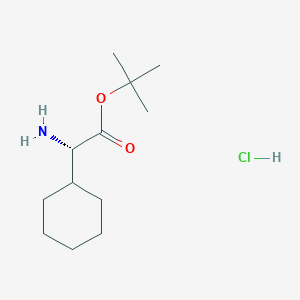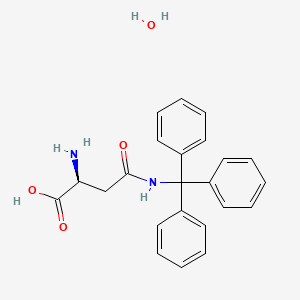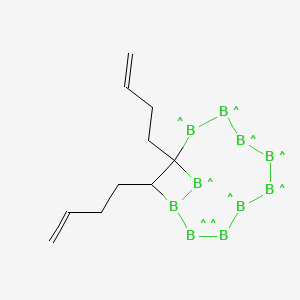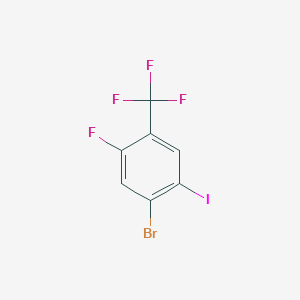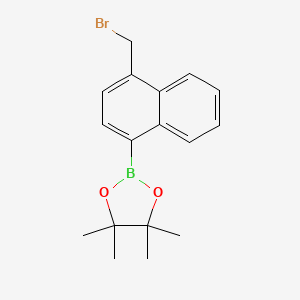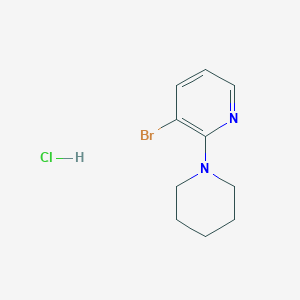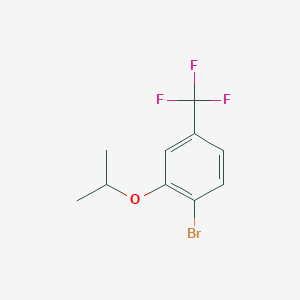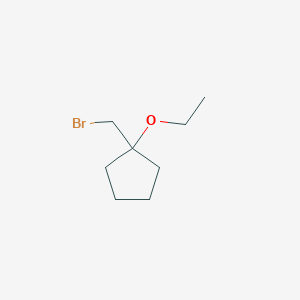
1-(Bromomethyl)-1-ethoxycyclopentane
Overview
Description
“1-(Bromomethyl)-1-ethoxycyclopentane” is a specific organic compound. It contains a cyclopentane ring, which is a cyclic hydrocarbon with a five-membered ring. Attached to this ring is a bromomethyl group (-CH2Br) and an ethoxy group (-OCH2CH3). The bromomethyl group is a common functional group in organic chemistry, often used in substitution reactions . The ethoxy group is an ether functional group, which can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered cyclopentane ring, with a bromomethyl group and an ethoxy group attached. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .
Chemical Reactions Analysis
The bromomethyl group in “this compound” could potentially participate in various substitution reactions, given the reactivity of the bromine atom . The ethoxy group could also undergo reactions, particularly those involving the ether functional group .
Scientific Research Applications
Radical Cyclization for Synthesis of Complex Structures
A study by Matsumoto et al. (1995) highlighted the use of a related compound, 1-allyloxy-2-bromo-1-phenylsilacyclopentane, synthesized through a ring-enlargement reaction. This compound underwent radical cyclization to produce 2-oxa-1-silabicyclo[3.3.0]octane, which was then converted into 1,3,6-triol, demonstrating the utility of bromo-substituted compounds in synthesizing complex organic structures (Matsumoto, Miura, Oshima, & Utimoto, 1995).
Synthesis of Nitrosubstituted Compounds
Ivanova et al. (2001) employed 1-bromomethyl-1-(nitromethyl)cyclopropane in the synthesis of nitrospiropentane through dehydrohalogenation, showcasing the compound's role in generating nitrosubstituted triangulanes. This research illustrates the versatility of bromomethyl compounds in constructing nitrogen-containing molecules (Ivanova, Yashin, Averina, Grishin, Kuznetsova, & Zefirov, 2001).
Ethylene Tetramerisation Reaction Investigations
Overett et al. (2005) discussed the catalytic ethylene tetramerisation to 1-octene, a process influenced by metallacyclic mechanisms. While not directly mentioning 1-(Bromomethyl)-1-ethoxycyclopentane, the study highlights the importance of related mechanistic investigations in understanding catalytic processes involving ethylene and potentially bromomethylated intermediates (Overett, Blann, Bollmann, Dixon, Haasbroek, Killian, Maumela, McGuinness, & Morgan, 2005).
Quantitative Functionalization of Polymers
Jankoa and Kops (1994) demonstrated the quantitative end group functionalization of poly(ethylene glycol)s with bromo and amino groups, employing thionyl bromide for bromination. This study signifies the role of bromomethyl groups in modifying polymers, which can be crucial for developing functional materials (Jankoa & Kops, 1994).
Electrochemical Reduction and Cyclizations
Medeiros et al. (2011) discussed the electrochemical reduction of bromoalkoxylated derivatives catalyzed by nickel(I) tetramethylcyclam, illustrating the cyclization of bromoalkoxylated compounds to form tetrahydrofurans. This emphasizes the compound's utility in electrochemical processes and cyclization reactions (Medeiros, Neves, Pereira, & Duñach, 2011).
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, brominated compounds often participate in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For instance, brominated compounds can undergo free radical reactions, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
1-(bromomethyl)-1-ethoxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-2-10-8(7-9)5-3-4-6-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCSCADAYXYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



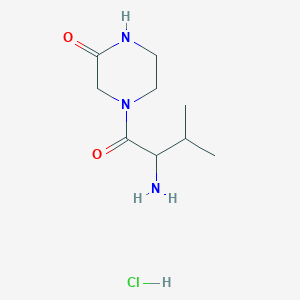
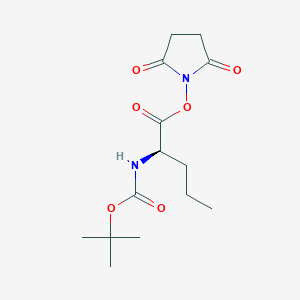

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)
